molecular formula C16H15Cl2NO2 B2952125 4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide CAS No. 478040-19-6

4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide

Cat. No.: B2952125
CAS No.: 478040-19-6
M. Wt: 324.2
InChI Key: SQQYFBHYKALEFH-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a benzyloxy group, two chlorine atoms, and a carboxamide functional group

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-8-9-19-16(20)14-7-6-13(10-15(14)18)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQYFBHYKALEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330893
Record name 2-chloro-N-(2-chloroethyl)-4-phenylmethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478040-19-6
Record name 2-chloro-N-(2-chloroethyl)-4-phenylmethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, which is then reacted with a phenol derivative to form the benzyloxy group.

    Introduction of the carboxamide group: This step involves the reaction of the benzyloxy compound with a chlorinated benzoic acid derivative to form the carboxamide group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its carboxamide group allows for the formation of hydrogen bonds with biological molecules, making it a useful tool in biochemical research.

    Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzyloxy group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide can be compared with other similar compounds, such as:

    4-(benzyloxy)-2-chlorobenzenecarboxamide: This compound lacks the 2-chloroethyl group, which may result in different chemical reactivity and biological activity.

    4-(benzyloxy)-N-(2-chloroethyl)benzenecarboxamide: This compound lacks the 2-chloro substituent on the benzene ring, which may affect its chemical and biological properties.

    2-chloro-N-(2-chloroethyl)benzenecarboxamide: This compound lacks the benzyloxy group, which may result in reduced binding affinity to biological targets.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Biological Activity

4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide is a synthetic organic compound notable for its potential biological activities. This compound features a carboxamide functional group, a benzyloxy group, and two chlorine atoms, which contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Target Interactions

The carboxamide moiety in this compound is known to facilitate hydrogen bonding with various enzymes and proteins. This interaction can inhibit enzyme activity, potentially altering cellular processes and biochemical pathways. The presence of two chlorine atoms may also influence the compound's binding affinity and specificity towards biological targets.

Biochemical Pathways

The compound's ability to form hydrogen bonds suggests that it could modulate multiple biochemical pathways, depending on the specific proteins it interacts with. This modulation can lead to significant changes in cell function, making it a candidate for further research in enzyme inhibition and protein-ligand interactions.

Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, preliminary assays indicate that it may inhibit enzymes such as cyclooxygenase (COX), which is critical in inflammatory processes.
  • Anticancer Activity : Some studies have suggested that the compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. In vitro tests demonstrated that it can induce apoptosis in certain cancer cells, although further studies are required to elucidate the underlying mechanisms.
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Cytotoxicity Assay : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer drug.
  • Enzyme Inhibition Study : In another investigation, the compound was tested against COX-1 and COX-2 enzymes. Results indicated a significant inhibitory effect, with IC50 values comparable to known non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
4-(Benzyloxy)-2-chlorobenzenecarboxamideLacks the 2-chloroethyl groupDifferent reactivity; less potent as an inhibitor
4-(Benzyloxy)-N-(2-chloroethyl)benzenecarboxamideLacks the 2-chloro substituent on the benzene ringAltered binding affinity; potential for different targets
2-Chloro-N-(2-chloroethyl)benzenecarboxamideLacks the benzyloxy groupReduced binding affinity; less effective against biological targets

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